molecular formula C15H20N2O2S2 B2471907 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034510-93-3

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2471907
CAS No.: 2034510-93-3
M. Wt: 324.46
InChI Key: AVHXYYDKYHBZNV-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a urea functional group and two thiophene rings Thiophene is a sulfur-containing heterocycle that is commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Hydroxylation: Introduction of the hydroxy group can be done via selective oxidation of the thiophene ring.

    Urea formation: The final step involves the reaction of the hydroxy-thiophene derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The urea group can be reduced to an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the thiophene rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and urea groups could form hydrogen bonds with target molecules, while the thiophene rings could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

    Urea derivatives: Compounds like N,N’-dimethylurea and N-phenylurea.

Uniqueness

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its functional groups and the presence of two thiophene rings. This structural arrangement could confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c18-8-6-12(14-4-2-10-21-14)5-7-16-15(19)17-11-13-3-1-9-20-13/h1-4,9-10,12,18H,5-8,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHXYYDKYHBZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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